21-Dehydro Flunisolide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

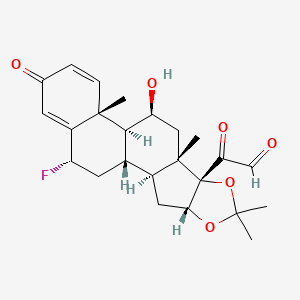

21-Dehydro Flunisolide is a synthetic corticosteroid with the molecular formula C₂₄H₂₉FO₆ and a molecular weight of 432.48 g/mol . It is an impurity of the corticosteroid drug Flunisolide, commonly used in nasal sprays for allergic rhinitis. The compound is characterized by a steroid core with a fluorine atom at the 6th position and a hydroxy group at the 11th position.

準備方法

The preparation of 21-Dehydro Flunisolide involves synthetic routes that typically include the use of fluorinated steroids as starting materials. The synthesis may involve multiple steps, including fluorination, hydroxylation, and oxidation reactions . Industrial production methods often employ crystallization techniques to obtain the desired crystalline form of the compound .

化学反応の分析

21-Dehydro Flunisolide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Scientific Research Applications

-

Pharmacological Studies :

- Mechanism of Action : 21-Dehydro Flunisolide acts by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory processes. This mechanism contributes to its efficacy in reducing airway inflammation in asthma and allergic rhinitis patients .

- Toxicity Studies : Research has focused on assessing the safety profile of this compound through various toxicity studies. These studies are critical for the formulation of drug applications and ensuring patient safety .

-

Clinical Efficacy :

- Asthma Management : Clinical trials have demonstrated that flunisolide, and by extension this compound, significantly improves lung function and reduces symptoms in patients with asthma .

- Allergic Rhinitis Treatment : The compound has shown effectiveness in alleviating symptoms associated with both seasonal and perennial allergic rhinitis. Studies indicate that it can reduce the need for systemic antihistamines during peak pollen seasons .

- Comparative Effectiveness :

Data Tables

Case Studies

-

Case Study on Asthma Management :

- A randomized controlled trial involving asthmatic patients demonstrated that those treated with flunisolide had a significant reduction in exacerbation rates compared to placebo groups. The study highlighted improvements in both subjective symptom reports and objective measures such as peak expiratory flow rates.

- Long-Term Use in Allergic Rhinitis :

作用機序

21-Dehydro Flunisolide exerts its effects by acting as a glucocorticoid receptor agonist . It binds to glucocorticoid receptors, leading to the suppression of inflammation and immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the reduction of leukocyte migration .

類似化合物との比較

21-Dehydro Flunisolide shares similarities with other fluorinated corticosteroids, such as Flunisolide, Fluticasone, and Budesonide. Its uniqueness lies in its specific molecular structure, which includes a fluorine atom at the 6th position and a hydroxy group at the 11th position. This structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Similar compounds include:

生物活性

21-Dehydro Flunisolide is a synthetic corticosteroid derived from flunisolide, primarily recognized for its anti-inflammatory properties. This compound is utilized in the treatment of various inflammatory conditions, including asthma and allergic rhinitis. Understanding its biological activity is crucial for optimizing therapeutic strategies and minimizing adverse effects.

This compound functions as a glucocorticoid receptor agonist , which mediates its effects through several pathways:

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines and enzymes, such as phospholipase A2, thereby reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

- Immune Suppression : The compound decreases lymphocyte proliferation and alters the function of various immune cells, leading to reduced immune responses .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapid absorption upon inhalation.

- Protein Binding : Approximately 40% binding to plasma proteins after inhalation.

- Metabolism : Primarily hepatic metabolism, with conversion to active metabolites .

- Half-life : Approximately 1.8 hours, necessitating multiple doses for sustained effects .

Biological Activity Data

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Protein Binding | ~40% |

| Metabolism | Hepatic |

| Half-life | 1.8 hours |

| Primary Actions | Anti-inflammatory, immunosuppressive |

Efficacy in Asthma Management

A study evaluated the efficacy of inhaled flunisolide (including its dehydro form) in patients with persistent asthma. Results indicated significant improvements in lung function and reduced exacerbations compared to placebo groups. The study highlighted the importance of dosage adjustments based on individual patient responses to minimize systemic effects while maximizing local therapeutic benefits .

Comparative Studies

In a comparative study involving cats with bronchial disease, this compound was shown to suppress the hypothalamic-pituitary-adrenal (HPA) axis minimally compared to oral glucocorticoids. This suggests a favorable safety profile regarding systemic immune suppression, making it a preferable option in certain veterinary applications .

Adverse Effects

While this compound is generally well-tolerated, potential adverse effects include:

- Local irritation at the site of administration.

- Systemic effects such as adrenal suppression if used in high doses or for prolonged periods.

特性

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,11,13-14,16-17,19-20,28H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBAHNFRPVNIHT-XWCQMRHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。